(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile
Description
2-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a bromine atom at the 9th position and an acetonitrile group attached to the 6th position of the indoloquinoxaline core
Properties
Molecular Formula |
C16H9BrN4 |
|---|---|
Molecular Weight |
337.17 g/mol |
IUPAC Name |
2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetonitrile |
InChI |
InChI=1S/C16H9BrN4/c17-10-5-6-14-11(9-10)15-16(21(14)8-7-18)20-13-4-2-1-3-12(13)19-15/h1-6,9H,8H2 |
InChI Key |
XMDQXUUDOWYSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with bromine and acetonitrile under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent and potassium carbonate (K₂CO₃) as a base. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoloquinoxaline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cancer cell growth.
Biological Research: The compound is used in studies related to its antiviral and antibacterial properties.
Material Science:
Mechanism of Action
The mechanism of action of 2-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile involves its interaction with biological macromolecules such as DNA. The compound can intercalate into DNA strands, disrupting the normal function of the DNA and leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline: The parent compound without the bromine and acetonitrile groups.
2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline: A derivative with different substituents at the 2 and 3 positions.
Uniqueness
2-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile is unique due to the presence of the bromine atom and the acetonitrile group, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and its versatility in various chemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
